N-(1-(furan-2-yl)propan-2-yl)cinnamamide
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Overview
Description
N-(1-(furan-2-yl)propan-2-yl)cinnamamide, also known as FCPR, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCPR is a derivative of cinnamamide that contains a furan ring and an isopropyl group.
Scientific Research Applications
Green Synthesis
The compound is used in the green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 . This synthesis was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage .
Production of Pyranone
(S)-1-(furan-2-yl)propan-1-ol ((S)-2), which can be produced from N-(1-(furan-2-yl)propan-2-yl)cinnamamide, can be used in the production of pyranone . Pyranone can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Antibacterial Activity
Furan derivatives, including N-(1-(furan-2-yl)propan-2-yl)cinnamamide, have been found to have antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .
Antifungal and Antiviral Activity
In addition to their antibacterial properties, furan derivatives also have antifungal and antiviral activities . This makes them valuable in the development of new drugs to treat a variety of infections .
Inhibition of Monophenolase
Certain doses of N-(1-(furan-2-yl)propan-2-yl)cinnamamide have been found to inhibit monophenolase . This could have potential applications in the treatment of diseases where monophenolase plays a role .
Cytotoxic Effects
Some furan derivatives, including N-(1-(furan-2-yl)propan-2-yl)cinnamamide, have been found to have cytotoxic effects . This could potentially be used in the treatment of certain types of cancer .
Mechanism of Action
Target of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds have been known to exhibit various therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The molecular weight of the compound is 255317, which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic effects, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
properties
IUPAC Name |
(E)-N-[1-(furan-2-yl)propan-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMSMDIEMYAYSY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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